molecular formula C9H13ClN2O B12996840 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one

2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B12996840
M. Wt: 200.66 g/mol
InChI Key: UVCLIHADIJLIGN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C9H13ClN2O. It is a derivative of piperazine, a heterocyclic amine, and contains a chloroacetyl group and a propynyl substituent.

Preparation Methods

The synthesis of 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one with thionyl chloride to introduce the chloro group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propynyl group may also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethan-1-one include:

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

InChI

InChI=1S/C9H13ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h1H,3-8H2

InChI Key

UVCLIHADIJLIGN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCl

Origin of Product

United States

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